Nalpha-(phenoxycarbonyl)-N-phenyltryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE typically involves the coupling of an indole derivative with a phenylcarbamate group. One common method is through the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid and amine groups . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of key enzymes or the activation of signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with structural similarities.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that also contains an indole moiety.
Uniqueness
PHENYL N-[2-(1H-INDOL-3-YL)-1-(PHENYLCARBAMOYL)ETHYL]CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
phenyl N-[1-anilino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H21N3O3/c28-23(26-18-9-3-1-4-10-18)22(27-24(29)30-19-11-5-2-6-12-19)15-17-16-25-21-14-8-7-13-20(17)21/h1-14,16,22,25H,15H2,(H,26,28)(H,27,29) |
InChI Key |
ONUNWYLPLQNNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.